molecular formula C8H8O3 B1215936 2,4-Dihydroxy-6-methylbenzaldehyde CAS No. 487-69-4

2,4-Dihydroxy-6-methylbenzaldehyde

Cat. No.: B1215936
CAS No.: 487-69-4
M. Wt: 152.15 g/mol
InChI Key: LJFQTUKKYWDRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2,4-Dihydroxy-6-methylbenzaldehyde is a fungal metabolite isolated from Grifola frondosa and Phlebiopsis gigantea . It has been identified as an apoptosis inducer , suggesting that its primary targets may be proteins or enzymes involved in the regulation of programmed cell death. Additionally, it has been recognized as an anti-inflammatory agent , indicating that it may also target proteins involved in the inflammatory response.

Mode of Action

As an anti-inflammatory agent, it may interact with targets to reduce inflammation .

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxy-6-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been identified as an apoptosis inducer, which means it can trigger programmed cell death in multicellular organisms . This interaction is crucial in maintaining cellular homeostasis and preventing uncontrolled cell proliferation. Additionally, this compound exhibits anti-inflammatory properties, making it a potential candidate for therapeutic applications .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inducing apoptosis, it helps in eliminating damaged or cancerous cells, thereby maintaining cellular integrity . Moreover, its anti-inflammatory properties can modulate immune responses, reducing inflammation and associated cellular damage . These effects highlight its potential in treating various inflammatory and proliferative disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to and modulate the activity of enzymes involved in apoptosis and inflammation . This modulation can lead to enzyme inhibition or activation, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in cell survival and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and apoptotic effects, although the extent of these effects can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively induce apoptosis and reduce inflammation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to healthy tissues . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter the levels of metabolites, thereby affecting overall metabolic homeostasis . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Preparation Methods

2,4-Dihydroxy-6-methylbenzaldehyde can be synthesized through a Gattermann reaction of orcinol, using zinc cyanide under a hydrogen chloride atmosphere, which adds an aldimine group to the ring, followed by hydrolysis to give the aldehyde . This method is commonly used in laboratory settings. Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dihydroxy-6-methylbenzaldehyde undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dihydroxy-6-methylbenzaldehyde has several scientific research applications:

Comparison with Similar Compounds

2,4-Dihydroxy-6-methylbenzaldehyde is similar to other dihydroxybenzaldehydes, such as:

    2,4-Dihydroxybenzaldehyde: Lacks the methyl group at the 6th position.

    2,6-Dihydroxybenzaldehyde: Has hydroxyl groups at the 2nd and 6th positions but lacks the methyl group.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Has a methoxy group instead of a hydroxyl group at the 3rd position.

The presence of the methyl group at the 6th position in this compound gives it unique chemical and biological properties, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,4-dihydroxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-6(10)3-8(11)7(5)4-9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFQTUKKYWDRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291004
Record name 2,4-Dihydroxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-69-4
Record name Orcylaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxy-6-methylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxy-6-methylbenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dihydroxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxy-6-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIHYDROXY-6-METHYLBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15U7JE2JVK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxy-6-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dihydroxy-6-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dihydroxy-6-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Dihydroxy-6-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dihydroxy-6-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dihydroxy-6-methylbenzaldehyde
Customer
Q & A

Q1: What is the significance of 2,4-Dihydroxy-6-methylbenzaldehyde in the context of anti-HIV research?

A1: this compound serves as a crucial starting material in the synthesis of (±)-daurichromenic acid. [] This compound exhibits potent anti-HIV activity, highlighting the importance of this compound as a building block for potential therapeutic agents. []

Q2: How is this compound utilized in the synthesis of (±)-daurichromenic acid?

A2: Researchers have developed an efficient synthetic route to (±)-daurichromenic acid starting from this compound. [] This process involves one or two steps, highlighting the compound's versatility as a synthetic precursor. [] The exact reaction conditions and detailed synthetic steps can be found in the cited research paper. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.